Pharmacokinetics of cephapirin benzathine in lactating dairy cows
Pharmacokinetics of cephapirin benzathine in lactating dairy cows
This technical guide details the pharmacokinetics (PK) of cephapirin benzathine, specifically focusing on its behavior in dairy cows. While primarily indicated for dry cow therapy, understanding its kinetics in the context of lactation (and the transition period) is critical for residue avoidance and off-label risk assessment.
Technical Guide & Whitepaper
Executive Summary
Cephapirin benzathine is a first-generation cephalosporin antibiotic formulated as a slightly soluble salt in a peanut oil gel base. Unlike its sodium salt counterpart (indicated for lactating cows), the benzathine formulation is engineered for controlled release during the dry period.
Its pharmacokinetic profile is defined by "flip-flop" kinetics , where the rate of absorption from the udder is significantly slower than the rate of systemic elimination. This results in prolonged therapeutic concentrations in the mammary gland (up to 3-4 weeks) with minimal systemic exposure. The primary residue marker is the sum of cephapirin and its active metabolite, desacetylcephapirin .
Critical Distinction:
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Cephapirin Sodium: Rapid release, short half-life (~1.1h), used during lactation.
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Cephapirin Benzathine: Slow release, absorption-limited elimination, used at dry-off.
Physicochemical Basis of Action
The pharmacokinetic behavior of cephapirin benzathine is dictated by its formulation chemistry.
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Chemical Structure: The benzathine moiety (N,N'-dibenzylethylenediamine) forms a salt with two molecules of cephapirin.
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Solubility: The salt is practically insoluble in water. It is suspended in a hydrophobic peanut oil gel.
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Release Mechanism: Dissolution-limited absorption. The drug must first dissociate from the benzathine salt and diffuse out of the oil matrix into the aqueous phase of the udder secretions before it can be absorbed systemically or act on bacteria.
Diagram 1: Dissolution-Driven Absorption Pathway
Caption: The "flip-flop" kinetic model where slow dissociation from the oil depot limits the rate of systemic appearance. Systemic elimination is rapid once absorbed.
Pharmacokinetic Profile
Absorption & Distribution
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Intramammary Absorption: Following infusion, systemic absorption is negligible (<2%). The drug partitions heavily into the udder tissue and secretions.
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Plasma Concentrations:
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Dry Cows: Plasma Cmax is extremely low (0.025–0.32 µg/mL) occurring 6–12 hours post-infusion.
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Lactating Cows (Experimental): If administered during lactation, plasma levels remain below therapeutic thresholds, but kidney residues can be detected for 24-48 hours.
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Udder Persistence: The benzathine salt maintains bactericidal levels in the dry udder for 14–28 days.
Metabolism
Cephapirin is susceptible to deacetylation by esterases found in plasma, liver, and mammary tissues.
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Activity: The metabolite retains approximately 50% of the antimicrobial activity of the parent compound against Staphylococcus aureus.
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Ratio: In milk, desacetylcephapirin often persists longer than the parent drug.[1][4] Regulatory assays quantify the sum of both compounds.
Excretion[5]
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Route: The fraction that enters systemic circulation is rapidly eliminated via the kidneys (urine) through glomerular filtration and tubular secretion.
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Half-Life (T1/2):
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Systemic T1/2: ~1.1 hours (driven by renal clearance).
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Apparent T1/2 (Udder): Days to weeks (driven by slow release from the benzathine salt).
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Table 1: Comparative PK Parameters (Lactating vs. Dry Formulation)
| Parameter | Cephapirin Sodium (Lactating) | Cephapirin Benzathine (Dry Cow) |
| Administration | Intramammary (Lactating) | Intramammary (Dry Off) |
| Vehicle | Quick-release base | Peanut oil gel (Slow-release) |
| Systemic Absorption | Rapid, extensive (up to 50%) | Poor, dissolution-limited |
| Plasma Tmax | 0.5 – 1.0 hours | 6 – 12 hours |
| Milk Withdrawal | 96 hours | 72 hours post-calving (min 30d dry) |
| Residue Target | Milk | Kidney (Systemic), Milk (Post-calving) |
Residue Depletion & Safety
The safety profile relies on the "dry period" acting as a massive withdrawal window.
Withdrawal Periods
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Milk: 72 hours after calving (provided the dry period was at least 30 days).
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Mechanism of Residue Violation: If the dry period is shortened (<30 days), the slow-release gel may not fully deplete, leading to violative residues in the colostrum and first milk.
Lactating Cow "Off-Label" Risk
Administering cephapirin benzathine to a fully lactating cow is a critical error.
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Consequence: The oil-based formulation adheres to milk ducts.[8]
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Depletion: Unlike the sodium salt (cleared in ~4 days), benzathine residues can persist in milk for weeks , causing repeated bulk tank failures.
Experimental Protocol: Residue Quantification
Objective: Quantification of Cephapirin and Desacetylcephapirin in Bovine Milk via UPLC-MS/MS. Sensitivity: Limit of Quantitation (LOQ) ~1.0 µg/kg (ppb).
Sample Preparation Workflow
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Collection: Collect composite milk samples; freeze at -20°C immediately if not analyzing within 4 hours.
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Protein Precipitation:
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Aliquot 2.0 g of milk into a centrifuge tube.
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Add 10 mL Acetonitrile (ACN) to precipitate proteins.
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Vortex vigorously for 1 min.
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Centrifuge at 4,000 x g for 10 min at 4°C.
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Solid Phase Extraction (SPE):
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Cartridge: Oasis HLB (60 mg, 3 cc) or equivalent.
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Conditioning: 3 mL Methanol followed by 3 mL Water.[9]
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Loading: Dilute supernatant with phosphate buffer (pH 8.5) and load.
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Washing: Wash with 2 mL 5% Methanol in water.
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Elution: Elute with 3 mL pure Methanol.
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Reconstitution: Evaporate eluate under nitrogen stream at 40°C. Reconstitute in 1 mL Mobile Phase (0.1% Formic Acid in Water/ACN 90:10).
UPLC-MS/MS Parameters
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Column: C18 Reverse Phase (e.g., BEH C18, 1.7 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.[10]
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: 5% B to 95% B over 6 minutes.
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Transitions (MRM):
Diagram 2: Analytical Workflow
Caption: Step-by-step extraction and detection protocol for cephapirin residues in milk.
References
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European Medicines Agency (EMA). (2000). Cephapirin: Summary Report (2) - Committee for Veterinary Medicinal Products. Retrieved from [Link]
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Prades, M., Brown, M. P., Gronwall, R., & Miles, N. S. (1988).[16] Pharmacokinetics of sodium cephapirin in lactating dairy cows. American Journal of Veterinary Research, 49(11), 1888-1890.[16] Retrieved from [Link]
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Ray, P., Knowlton, K. F., Shang, C., & Xia, K. (2014). Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion. PLOS ONE, 9(11), e112343. Retrieved from [Link]
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Boehringer Ingelheim Animal Health. (2023). ToMORROW® (cephapirin benzathine) Dry Cow Intramammary Infusion Product Label. Retrieved from [Link]
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Moats, W. A., Romanowski, R. D., & Medina, M. B. (2000). Identification of Cephapirin Metabolites and Degradants in Bovine Milk by Electrospray Ionization−Ion Trap Tandem Mass Spectrometry.[4] Journal of Agricultural and Food Chemistry, 48(11), 498–502. Retrieved from [Link]
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